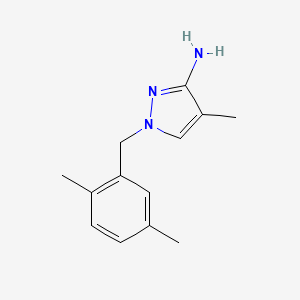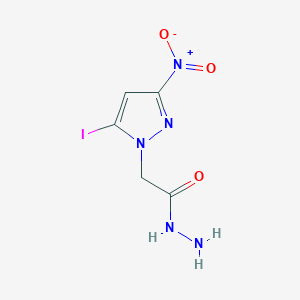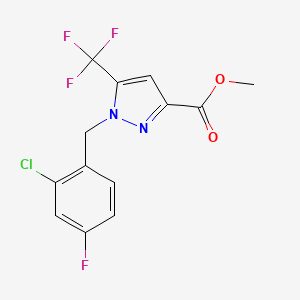
1-(2,5-Dimethylbenzyl)-4-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylbenzyl)-4-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 2,5-dimethylbenzyl group attached to the pyrazole ring, along with a methyl group at the 4-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylbenzyl)-4-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethylbenzyl bromide with 4-methyl-1H-pyrazol-3-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethylbenzyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Reduced forms with hydrogenated benzyl groups.
Substitution: Substituted derivatives with nitro or halogen groups.
Scientific Research Applications
1-(2,5-Dimethylbenzyl)-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylbenzyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2,5-Dimethylbenzyl)-4-methyl-1H-pyrazole: Similar structure but lacks the amine group at the 3-position.
1-(2,5-Dimethylphenyl)-4-methyl-1H-pyrazol-3-amine: Similar structure with a phenyl group instead of a benzyl group.
Uniqueness: 1-(2,5-Dimethylbenzyl)-4-methyl-1H-pyrazol-3-amine is unique due to the presence of both the 2,5-dimethylbenzyl group and the amine group at the 3-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H17N3/c1-9-4-5-10(2)12(6-9)8-16-7-11(3)13(14)15-16/h4-7H,8H2,1-3H3,(H2,14,15) |
InChI Key |
QCJCUWPZVRFWOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C(=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(E)-{4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10902808.png)

![7-(difluoromethyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10902819.png)
![5-(difluoromethyl)-4-{[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10902832.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3-(3,4-dihydroxyphenyl)propanehydrazide](/img/structure/B10902834.png)
![ethyl 4-cyano-5-{[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B10902836.png)
![ethyl [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetate](/img/structure/B10902844.png)
![Methyl 3-(4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10902851.png)
![3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B10902867.png)
![N-(5-bromopyridin-2-yl)-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10902872.png)

![N,N'-bis[4-(butan-2-yl)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B10902878.png)
